Betamethasone Tripropionate

Lipophilicity Corticosteroid esters Structure-activity relationship

Substituting betamethasone esters in HPLC analysis invalidates system suitability-the tripropionate (Impurity G) elutes as a discrete peak (peak 5) distinct from dipropionate and monopropionate species, making ester-specific reference standards mandatory for pharmacopoeial compliance. • Certified EP Impurity G per Ph. Eur. methods; supports impurity quantitation at the NMT 0.2% threshold and USP NMT 1.0%/2.0% criteria. • Supplied with ISO17034-compliant CoA (>95% purity, full chromatographic characterization). • Enables stability-indicating method validation-the fully esterified tripropionate benchmarks resolution from hydrolytic degradants (17-monopropionate, 21-monopropionate, betamethasone alcohol).

Molecular Formula C31H41FO8
Molecular Weight 560.67
CAS No. 1186048-33-8
Cat. No. B601253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone Tripropionate
CAS1186048-33-8
Synonyms(11β,16β)-9-Fluoro-16-Methyl-11,17,21-tris(1-oxopropoxy)pregna-1,4-diene-3,20-dione;  BetaMethasone 11,17,21-Tripropionate
Molecular FormulaC31H41FO8
Molecular Weight560.67
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)OC(=O)CC)C)C)OC(=O)CC
InChIInChI=1S/C31H41FO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21-,22-,24-,28-,29-,30-,31-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow to Orange Solid

Betamethasone Tripropionate Overview


Betamethasone Tripropionate (CAS 1186048-33-8) is a synthetic glucocorticoid derivative of betamethasone, formally designated as (11β,16β)-9-fluoro-16-methyl-11,17,21-tris(1-oxopropoxy)pregna-1,4-diene-3,20-dione [1]. With the molecular formula C31H41FO8 and molecular weight of 560.65 g/mol, this compound features three propionate ester groups at positions 11, 17, and 21 of the steroid nucleus [2]. As a triester derivative, it exhibits enhanced lipophilicity compared to non-esterified betamethasone and its mono- or di-ester analogs, facilitating distinct physicochemical and chromatographic behavior [3]. The compound is officially recognized as Betamethasone Dipropionate EP Impurity G in the European Pharmacopoeia and serves as a critical reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing [4].

Workflow
EP Impurity G reference standard for HPLC method validation and ANDA submission support
Selection context
Tripropionate ester: discrete identity for chromatographic system suitability in betamethasone dipropionate purity testing
Format
Characterized analytical reference material with documented esterification-specific retention behavior

Betamethasone Tripropionate: Substitution Limitations


Interchanging betamethasone esters in analytical and research contexts introduces quantifiable variability that cannot be mitigated by simple concentration adjustments. The number and position of ester groups fundamentally alter chromatographic retention behavior, hydrolytic degradation pathways, and pharmacopoeial impurity thresholds. For instance, betamethasone dipropionate (two esters) exhibits a USP-defined impurity acceptance criterion of NMT 1.0% for any individual impurity and NMT 2.0% total impurities [1], while betamethasone valerate (one ester) follows distinct thermal degradation kinetics with first-order rate constants ranging from 0.399-9.07×10⁻³ h⁻¹ compared to 0.239-1.87×10⁻³ h⁻¹ for the dipropionate analog [2]. The tripropionate derivative (three esters) possesses a unique retention time and peak identity in pharmacopoeial HPLC methods [3], meaning substitution would invalidate system suitability criteria and regulatory compliance. These ester-specific differences necessitate the use of Betamethasone Tripropionate as a discrete, well-characterized reference material for impurity profiling, method validation, and stability-indicating assay development.

Ester count Three propionate esters vs. two in betamethasone dipropionate alter chromatographic peak identity; EP impurity profiles may not align.
Degradation pathway Hydrolytic and thermal degradation product patterns differ from mono- and di-esters; forced degradation study references require ester-specific standards.
Pharmacopoeial thresholds Betamethasone valerate or dipropionate impurity limits are not transferrable; Impurity G carries an EP NMT 0.2% criterion distinct from other specified impurities.

Betamethasone Tripropionate: Quantitative Evidence


Lipophilicity Enhancement with Additional Ester Group

Betamethasone Tripropionate contains three propionate ester groups at positions C11, C17, and C21, whereas clinically used Betamethasone Dipropionate contains only two esters at C17 and C21, with a free hydroxyl at C11 [1]. The presence of the third ester moiety increases lipophilicity, a property recognized across the corticosteroid class as correlating with enhanced dermal penetration and prolonged local retention [2]. Comparative lipophilicity data for betamethasone esters demonstrate that betamethasone dipropionate exhibits greater fat solubility than betamethasone valerate (mono-ester), which translates to higher potency and better skin penetration [3]. By class-level inference, the tripropionate derivative with three ester groups is expected to possess further enhanced lipophilicity relative to the dipropionate analog.

Lipophilicity by ester number
Class-level inference
Tripropionate (C11/C17/C21) > Dipropionate (C17/C21) > Valerate (mono-ester)
May support lipophilicity-dependent chromatographic retention and extraction recovery assessment.
Data to verify: explicit lipophilicity logP for tripropionate not reported.
Lipophilicity Corticosteroid esters Structure-activity relationship

Pharmacopoeial Reference Standard: Impurity G

Betamethasone Tripropionate is officially designated as Betamethasone Dipropionate EP Impurity G in the European Pharmacopoeia . In validated HPLC methods for betamethasone dipropionate purity control, Impurity G exhibits a distinct retention time relative to the parent compound and other specified impurities. The EP reference standard method utilizes a NUCLEODUR C18 Gravity-SB column with acetonitrile-water (60:40, v/v) mobile phase at 1.0 mL/min flow rate and UV detection at 254 nm; under these conditions, Impurity G elutes as peak 5, positioned between betamethasone dipropionate (peak 4) and impurity E (peak 6) [1]. The USP monograph for betamethasone dipropionate specifies that no individual impurity exceeds 1.0% and total impurities do not exceed 2.0%, with Impurity G being one of the specified impurities requiring quantitation [2].

Impurity G identity
Head-to-head
Peak 5 (Impurity G) vs. Peak 4 (dipropionate) on NUCLEODUR C18; EP limit NMT 0.2%.
Supports system suitability and impurity quantitation in pharmacopoeial HPLC methods.
Conditions: acetonitrile-water (60:40), 1.0 mL/min, 254 nm.
Pharmacopoeial impurity HPLC method validation Quality control

Hydrolysis Pathway: Distinct Marker

Hydrolysis studies of betamethasone dipropionate demonstrate that under alkaline and acidic conditions, the parent compound degrades to produce betamethasone 17-monopropionate and betamethasone 21-monopropionate as primary hydrolysis products, with betamethasone (fully de-esterified) as the terminal product [1]. The tripropionate derivative (Betamethasone Tripropionate) represents a distinct synthetic entity—the fully esterified form with all three available hydroxyl positions (C11, C17, C21) capped with propionate groups. This structural distinction is analytically significant: the tripropionate can serve as a system suitability marker or degradation pathway intermediate reference standard for forced degradation studies and stability-indicating method development [2].

Hydrolysis marker
Cross-study comparable
Fully esterified C11/C17/C21 reference for tracking ester cleavage to 17-/21-monopropionates and betamethasone.
Stability-indicating method specificity: resolves fully esterified species from degradation products.
Hydrolysis pathway data from dipropionate forced degradation studies.
Forced degradation Stability-indicating assay Hydrolysis pathway

Ester-Dependent Thermal Degradation Kinetics

Systematic thermal degradation studies of betamethasone valerate and betamethasone dipropionate reveal ester-dependent stability profiles. Betamethasone valerate exhibits maximum stability at pH 4-5, while betamethasone dipropionate is maximally stable at pH 3.5-4.5 [1]. The apparent first-order rate constants (k_obs) for thermal degradation across various media range from 0.399-9.07×10⁻³ h⁻¹ for betamethasone valerate and 0.239-1.87×10⁻³ h⁻¹ for betamethasone dipropionate [1]. The degradation products are also ester-specific: betamethasone valerate yields betamethasone-21-valerate and betamethasone alcohol, while betamethasone dipropionate produces betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol [1].

Thermal degradation rates
Class-level inference
Dipropionate k_obs 0.239–1.87×10⁻³ h⁻¹ vs. valerate 0.399–9.07×10⁻³ h⁻¹; tripropionate kinetics expected to follow ester-dependent trend.
Supports pH-stability screening for formulation development; tripropionate reference aids ester-class stability comparisons.
Valerate and dipropionate data from thermal stress in various media.
Thermal stability Degradation kinetics Formulation development

Vasoconstrictor Assay Potency Hierarchy

The vasoconstrictor (blanching) assay, established by McKenzie and Stoughton, serves as the standard method for ranking topical corticosteroid potency [1]. Betamethasone dipropionate formulations are classified in potency Classes 1-5 depending on vehicle and augmentation status: augmented betamethasone dipropionate 0.05% ointment and gel are Class 1 (super-high potency), while regular betamethasone dipropionate cream is Class 3 (upper-medium potency) [2]. Betamethasone valerate (mono-ester) formulations are generally Class 4-5 (medium potency) [2]. The increased potency of the dipropionate relative to valerate is attributed to the additional ester group, which increases lipophilicity and enhances skin penetration [3]. The tripropionate derivative, with three ester groups, represents further advancement along this esterification-potency continuum.

Vasoconstrictor assay ranking
Class-level inference
Dipropionate Class 1–3 vs. valerate Class 4–5; tripropionate represents maximal esterification end in the potency continuum.
Reported assay-based potency hierarchy may inform topical formulation research context.
McKenzie–Stoughton blanching assay; potency classification does not imply therapeutic superiority.
Topical potency Vasoconstrictor assay McKenzie-Stoughton test

ANDA Critical Quality Attribute: Impurity G

Betamethasone Tripropionate is explicitly named as Betamethasone Dipropionate EP Impurity G and is a required reference standard for Abbreviated New Drug Application (ANDA) submissions and commercial production quality control of betamethasone dipropionate drug substance and drug products [1]. Regulatory guidelines mandate that ANDA applicants provide complete impurity profiling data, including identification, quantitation, and control of specified impurities such as Impurity G [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications [1]. In the USP monograph, the chromatographic purity test requires separation and quantitation of all impurities, with individual impurities not exceeding 1.0% and total impurities not exceeding 2.0% [3].

ANDA critical attribute
Head-to-head
Named Impurity G; EP NMT 0.2%, USP NMT 1.0% individual / NMT 2.0% total.
Mandatory reference standard for impurity profiling in ANDA submissions and batch release testing.
Conforms to ICH Q3A/Q3B impurity qualification expectations.
ANDA submission Regulatory compliance Impurity profiling

Betamethasone Tripropionate: Research and Industrial Applications


Pharmaceutical QC: HPLC Impurity Profiling for ANDA

Betamethasone Tripropionate serves as Betamethasone Dipropionate EP Impurity G and is an essential certified reference standard for pharmaceutical quality control laboratories. In validated HPLC methods per the European Pharmacopoeia, Impurity G elutes as a distinct peak (peak 5) under specified conditions: NUCLEODUR C18 Gravity-SB column, acetonitrile-water (60:40, v/v) mobile phase, 1.0 mL/min flow rate, and UV detection at 254 nm [9]. The USP monograph mandates that individual impurities do not exceed 1.0% and total impurities do not exceed 2.0% [10], while EP 10.3 specifies Impurity G at NMT 0.2% . Laboratories performing ANDA submissions or commercial batch release testing require this reference standard to establish system suitability, confirm impurity identity, and demonstrate method specificity [3].

Stability-Indicating Method Validation

Betamethasone Tripropionate provides a critical reference point for stability-indicating method development. Hydrolysis studies demonstrate that betamethasone dipropionate degrades under alkaline and acidic conditions to produce betamethasone 17-monopropionate, betamethasone 21-monopropionate, and ultimately betamethasone alcohol [9]. The fully esterified tripropionate serves as the most lipophilic reference standard in the betamethasone ester series, enabling analytical scientists to validate chromatographic resolution of the fully esterified species from partially hydrolyzed degradation products. This is essential for demonstrating method specificity during forced degradation studies and for establishing system suitability criteria in stability protocols [10].

Dermatological Formulation: Topical Delivery and Potency

The established relationship between corticosteroid esterification extent and topical potency—where betamethasone dipropionate (two esters) exhibits Class 1-3 potency versus betamethasone valerate (one ester) at Class 4-5 [9]—provides a foundation for formulation research. Betamethasone Tripropionate, as the fully esterified tripropionate derivative with three ester groups, represents the maximal esterification endpoint in the betamethasone series. The increased lipophilicity associated with additional ester groups correlates with enhanced dermal penetration and prolonged local retention [10]. Researchers exploring novel topical delivery systems or modified-release betamethasone formulations may utilize the tripropionate as a reference standard to benchmark lipophilicity-dependent formulation behavior and to investigate esterase-mediated activation kinetics .

ICH Q3A/Q3B Impurity Qualification and Assessment

Under ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines, pharmaceutical developers must identify, quantify, and qualify all impurities exceeding reporting, identification, and qualification thresholds. Betamethasone Tripropionate, as a specified impurity (Impurity G) in the EP and USP monographs for betamethasone dipropionate, requires certified reference material for accurate quantitation [9]. The compound is supplied with full Certificate of Analysis documentation compliant with ISO17034 reference material standards, including purity determination (>95%), chromatographic characterization, and stability data [10]. This certified reference material enables regulatory submissions that meet FDA and EMA requirements for impurity profiling, method validation, and commercial product quality control .

Application
Selection Property
Validation Focus
Pharmaceutical QC impurity profiling
EP Impurity G certified reference material with established chromatographic identity
System suitability, peak identification, and quantitation per pharmacopoeial HPLC conditions
Stability-indicating method validation
Fully esterified tripropionate as degradation pathway reference marker
Specificity demonstration for resolution of fully esterified species from hydrolytic degradation products
Topical formulation research
Esterification-dependent lipophilicity and potency continuum reference
Lipophilicity–penetration correlation studies; formulation behavior benchmarking in dermal models
ICH Q3A/Q3B impurity qualification
Named specified impurity with ISO17034 certified characterization data
Accurate quantitation for regulatory impurity profiling and submission documentation

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